
Fmoc-L-Val-OH-13C5,15N for peptide synthesis
introduction

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest
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Cat. No.: B12055985 Get Quote

An In-depth Technical Guide to Fmoc-L-Val-OH-13C5,15N for Peptide Synthesis

Introduction
Fmoc-L-Val-OH-13C5,15N is a stable isotope-labeled amino acid derivative crucial for modern

biochemical and pharmaceutical research.[1] It consists of the amino acid L-valine where all

five carbon atoms are replaced by the heavy isotope Carbon-13 (¹³C) and the nitrogen atom is

replaced by the heavy isotope Nitrogen-15 (¹⁵N). The alpha-amino group is protected by a

fluorenylmethyloxycarbonyl (Fmoc) group, making it an ideal building block for solid-phase

peptide synthesis (SPPS).[2]

The incorporation of these stable isotopes results in a chemically identical but heavier version

of the natural amino acid, with a distinct mass shift that is readily detectable by mass

spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[3] This property

makes Fmoc-L-Val-OH-13C5,15N an invaluable tool for researchers in proteomics, metabolic

studies, and drug development, enabling precise quantification of proteins and peptides in

complex biological samples.[4][5][6] This guide provides a comprehensive overview of its

properties, synthesis protocols, and key applications.

Core Principles
Fmoc Solid-Phase Peptide Synthesis (SPPS)
SPPS has revolutionized peptide synthesis by enabling the efficient, stepwise construction of

peptide chains on an insoluble resin support.[7] The Fmoc-based strategy is the most prevalent
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approach due to its use of mild, base-labile conditions for deprotection.[7][8]

The core of Fmoc SPPS is a repeated cycle of three main steps:

Fmoc Deprotection: The N-terminal Fmoc protecting group of the growing peptide chain is

removed using a mild base, typically a 20% solution of piperidine in N,N-dimethylformamide

(DMF).[7][9] This exposes a free amine group for the next coupling reaction.

Activation and Coupling: The incoming Fmoc-protected amino acid (such as Fmoc-L-Val-
OH-13C5,15N) is activated by converting its carboxyl group into a more reactive species.[9]

This is achieved using coupling reagents like HBTU or HATU in the presence of a base.[10]

The activated amino acid is then added to the resin, forming a new peptide bond with the

exposed amine.[11]

Washing: After each deprotection and coupling step, the resin is thoroughly washed with a

solvent like DMF to remove excess reagents and byproducts, ensuring high purity of the final

peptide.[10]

This cycle is repeated until the desired peptide sequence is fully assembled.[12] Reactive

amino acid side chains are protected with acid-labile groups, which are removed during the

final cleavage step, where the completed peptide is released from the resin support.[7]

Stable Isotope Labeling
Stable isotope labeling involves replacing atoms in a molecule (e.g., ¹²C, ¹⁴N) with their heavier,

non-radioactive isotopes (e.g., ¹³C, ¹⁵N).[3][6] The resulting labeled molecules are chemically

and functionally identical to their natural counterparts but have a higher molecular weight.[3]

This mass difference allows them to be distinguished and quantified using mass spectrometry.

[13]

Peptides synthesized with Fmoc-L-Val-OH-13C5,15N serve as ideal internal standards for

quantitative proteomics.[14][15] By adding a known quantity of the "heavy" labeled peptide to a

biological sample, researchers can accurately measure the amount of the corresponding

endogenous "light" peptide by comparing their respective signal intensities in the mass

spectrometer.[16] This technique compensates for sample loss and variations in instrument

response, leading to highly accurate and reproducible quantification.[16]
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Data Presentation
Physicochemical Properties of Fmoc-L-Val-OH-13C5,15N

Property Value Reference

Molecular Formula
[¹³CH₃]₂¹³CH¹³CH([¹⁵NH]-

Fmoc)¹³CO₂H

Molecular Weight 345.34 g/mol [17]

Mass Shift M+6 [18]

Isotopic Enrichment
≥98 atom % ¹³C, ≥98 atom %

¹⁵N
[18]

Chemical Purity ≥95-99% (CP) [19]

Appearance Solid / White powder [2]

Melting Point 143-145 °C [18]

Optical Activity [α]20/D -17° (c = 1 in DMF) [18]

Storage Conditions
Refrigerate at +2°C to +8°C,

desiccated, protect from light
[17][19]

Key Reagents for Fmoc-SPPS
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Reagent Function
Typical Concentration /
Equivalents

Resin (e.g., Wang, Rink

Amide)

Solid support for peptide chain

elongation.[9]
~0.1 mmol scale

N,N-Dimethylformamide (DMF)
Primary solvent for swelling,

washing, and reactions.[11]
N/A

Piperidine in DMF
Base for removing the Fmoc

protecting group.[9]
20% (v/v)

Fmoc-Amino Acid
Building block for the peptide

chain.
3-5 equivalents

Coupling Agent (e.g., HBTU,

HATU)

Promotes peptide bond

formation.
~4.5 equivalents

Base (e.g., DIPEA, NMM,

Collidine)

Activates the amino acid and

neutralizes the resin.[10]

2-3 times excess relative to

amino acid

Trifluoroacetic Acid (TFA)
Reagent for final cleavage of

the peptide from the resin.[10]
Part of a cleavage cocktail

Experimental Protocols
Protocol 1: Standard Fmoc-SPPS Coupling Cycle
This protocol details the steps for coupling a single amino acid, such as Fmoc-L-Val-OH-
13C5,15N, to a growing peptide chain on a solid support.

Resin Preparation:

Place the desired amount of resin (e.g., 300 mg for a 0.1 mmol synthesis) into a reaction

vessel.[11]

Swell the resin in DMF for at least 1 hour to allow the solvent to penetrate the polymer

matrix.[9][11]

Fmoc Deprotection:
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Drain the DMF from the swollen resin.

Add a 20% piperidine in DMF solution to the resin and agitate for 15-30 minutes to remove

the Fmoc group from the N-terminus of the peptide-resin.[9]

Drain the deprotection solution.

Washing:

Wash the resin thoroughly with DMF (at least 5 times) to remove all traces of piperidine

and the cleaved Fmoc-adduct.[10][11]

Amino Acid Activation:

In a separate vial, dissolve Fmoc-L-Val-OH-13C5,15N (e.g., 5 equivalents) and an

activating agent like HATU (e.g., 4.5 equivalents) in DMF.[11]

Add a base such as N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA) to the

solution to activate the amino acid's carboxyl group.[10][11]

Coupling Reaction:

Add the activated amino acid solution to the deprotected peptide-resin in the reaction

vessel.

Agitate the mixture for at least 4 hours at room temperature to allow for the formation of

the peptide bond.[11] For longer peptides or difficult couplings, this time can be extended.

[10]

Final Wash:

Drain the coupling solution from the resin.

Wash the resin several times with DMF to remove any unreacted amino acid and coupling

reagents.[10]

The cycle of deprotection, washing, activation, and coupling is repeated for each subsequent

amino acid in the peptide sequence.
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Protocol 2: Workflow for Quantitative Proteomics
This protocol outlines the use of a synthesized peptide containing L-Valine-13C5,15N as an

internal standard for quantifying an endogenous protein/peptide via mass spectrometry.

Heavy Peptide Synthesis and Purification:

Synthesize the target peptide sequence incorporating Fmoc-L-Val-OH-13C5,15N at the

desired valine position using the SPPS protocol described above.

Cleave the peptide from the resin and purify it using High-Performance Liquid

Chromatography (HPLC) to ensure high purity.

Accurately quantify the purified heavy peptide.

Sample Preparation:

Obtain the biological sample (e.g., cell lysate, plasma) containing the endogenous ("light")

peptide of interest.

Spike a precise, known amount of the purified heavy peptide standard into the biological

sample.

Enzymatic Digestion:

If analyzing a protein, digest the entire protein mixture (containing both the endogenous

protein and the spiked heavy peptide) into smaller peptides using a protease like trypsin.

Trypsin cleaves after lysine and arginine residues.[20]

LC-MS/MS Analysis:

Analyze the digested peptide mixture using Liquid Chromatography-Tandem Mass

Spectrometry (LC-MS/MS).

The light and heavy peptide pairs, being chemically identical, will co-elute during the

chromatography step.[21]
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The mass spectrometer will detect both peptide forms, which are distinguished by their

mass difference.

Data Analysis and Quantification:

Identify the MS signals corresponding to the light (endogenous) and heavy (standard)

peptide pairs.

Calculate the ratio of the signal intensities (peak areas) of the light-to-heavy peptides.

Since the concentration of the heavy standard is known, this ratio allows for the precise

calculation of the absolute or relative abundance of the endogenous peptide in the original

sample.[13]

Visualizations
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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